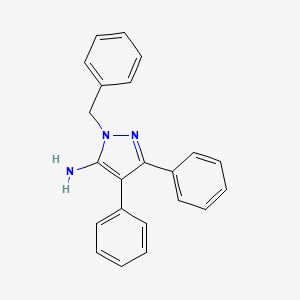![molecular formula C30H26N4O3 B15012669 N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B15012669.png)
N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}-N-dibenzo[b,d]furan-3-ylamine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}-N-dibenzo[b,d]furan-3-ylamine typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form benzylpiperazine.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Condensation Reaction: The benzylpiperazine intermediate is then reacted with the nitrated phenyl compound in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}-N-dibenzo[b,d]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}-N-dibenzo[b,d]furan-3-ylamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}-N-dibenzo[b,d]furan-3-ylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in cross-coupling reactions.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of targeted protein degradation tools.
Uniqueness
N-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}-N-dibenzo[b,d]furan-3-ylamine stands out due to its combination of a benzylpiperazine moiety and a dibenzofuran scaffold, which imparts unique electronic and steric properties. These features make it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Properties
Molecular Formula |
C30H26N4O3 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
1-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-N-dibenzofuran-3-ylmethanimine |
InChI |
InChI=1S/C30H26N4O3/c35-34(36)28-18-23(20-31-24-11-12-26-25-8-4-5-9-29(25)37-30(26)19-24)10-13-27(28)33-16-14-32(15-17-33)21-22-6-2-1-3-7-22/h1-13,18-20H,14-17,21H2 |
InChI Key |
XUCAACVUFULZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)C6=CC=CC=C6O5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15012587.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15012592.png)

![5-(2-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012626.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-dichlorophenol](/img/structure/B15012631.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15012637.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B15012638.png)
![6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B15012639.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15012645.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15012650.png)
![1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B15012654.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B15012673.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B15012680.png)
